

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

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Compound of Interest

Compound Name: *1-Boc-3-fluoro-3-azetidineacetic acid*

Cat. No.: B1529587

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1-Boc-3-fluoro-3-azetidineacetic acid (CAS 1408074-68-9) represents a confluence of privileged structural motifs in contemporary medicinal chemistry.^[1] The azetidine ring, a four-membered saturated heterocycle, is a valuable scaffold that imparts desirable physicochemical properties, including improved solubility and metabolic stability, when incorporated into drug candidates.^[2] The strategic placement of a fluorine atom introduces profound changes to the molecule's electronic properties, conformation, and metabolic fate.^{[3][4]} Specifically, fluorine can lower the basicity (pKa) of nearby amines and enhance membrane permeability, making it a powerful tool for optimizing drug-like properties.^[5]

This guide provides a comprehensive framework for the definitive structural analysis and characterization of **1-Boc-3-fluoro-3-azetidineacetic acid**. As a Senior Application Scientist, the focus extends beyond mere data acquisition to the underlying scientific rationale for each analytical choice. The methodologies described herein are designed to create a self-validating system, ensuring the highest confidence in the material's identity, purity, and stereochemical integrity for researchers in drug development.

Core Molecular Structure and Physicochemical Properties

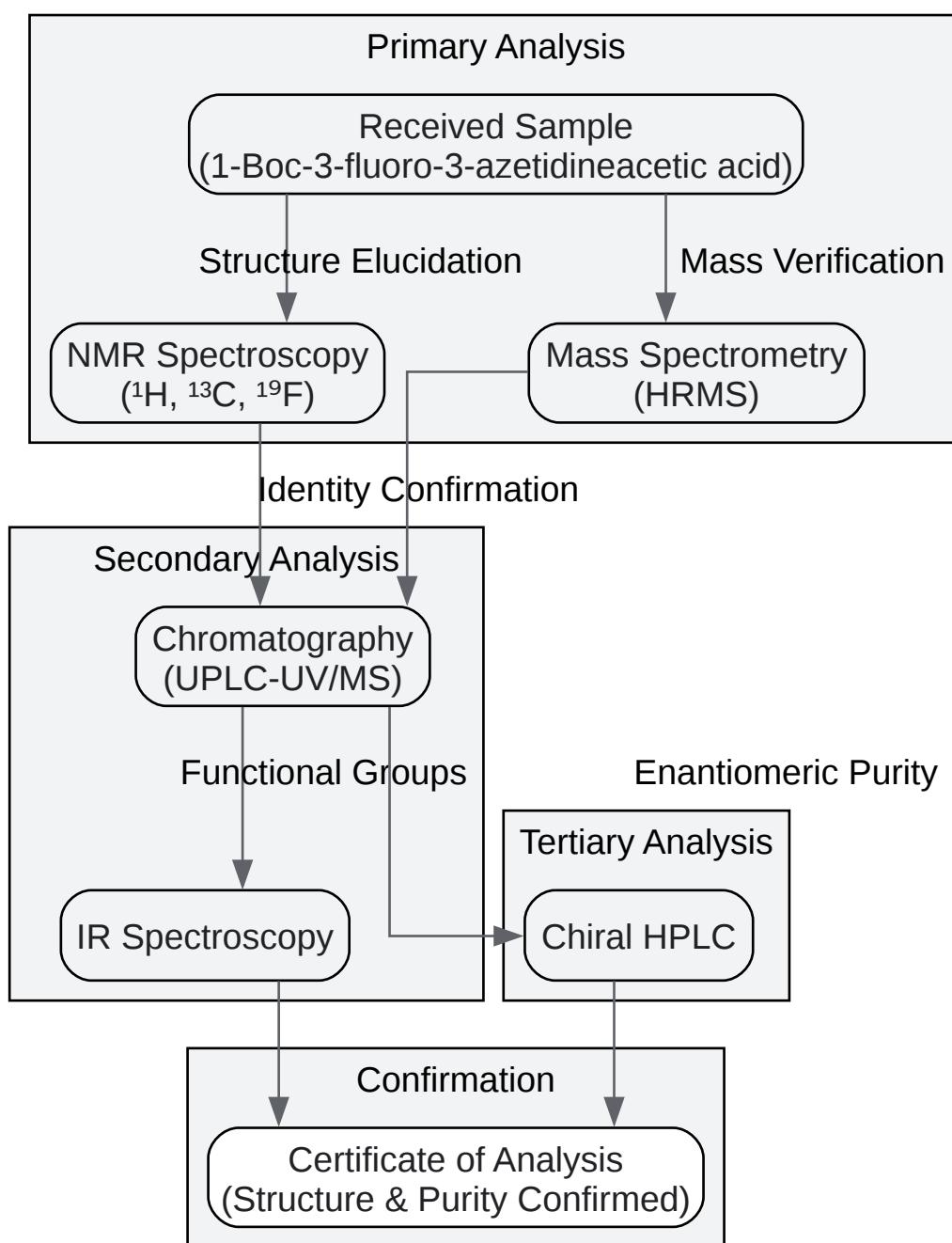
A thorough analysis begins with an understanding of the molecule's fundamental characteristics.

- IUPAC Name: 2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid[1]
- CAS Number: 1408074-68-9
- Molecular Formula: C₁₀H₁₆FNO₄
- Molecular Weight: 233.24 g/mol

The structure features a central azetidine ring substituted at the C3 position with both a fluorine atom and an acetic acid group. The ring nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide and medicinal chemistry that enhances stability and solubility in organic solvents. The presence of a quaternary chiral center at C3 means the molecule exists as a pair of enantiomers, a critical consideration for its biological application.

The Integrated Analytical Workflow: A Strategy for Unambiguous Confirmation

Confirming the structure of a novel or synthesized chemical entity requires a multi-technique approach. No single experiment is sufficient. The following workflow provides a logical and robust sequence for complete characterization.



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Caption: Integrated workflow for the structural validation of **1-Boc-3-fluoro-3-azetidineacetic acid**.

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopy is the cornerstone of structural analysis. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms. For this molecule, a suite of 1D experiments (^1H , ^{13}C , ^{19}F) is required.

Rationale for Experimental Design: The choice of deuterated solvent is critical. While CDCl_3 is common, the carboxylic acid proton may exchange or be broad. DMSO-d_6 is an excellent alternative, as it will show the acid proton and often provides better resolution for all signals. The analysis below assumes DMSO-d_6 .

Protocol: NMR Sample Preparation and Acquisition

- Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d_6).
- Cap the tube and vortex gently until the sample is fully dissolved.
- Place the tube in the NMR spectrometer.
- Acquire standard ^1H , $^{13}\text{C}\{^1\text{H}\}$, and $^{19}\text{F}\{^1\text{H}\}$ spectra. For deeper analysis, 2D experiments like COSY (^1H - ^1H) and HSQC (^1H - ^{13}C) are recommended to confirm assignments.

Anticipated NMR Data:

The following diagram annotates the molecule for clarity in the subsequent data tables.

Caption: Structural annotation for NMR signal assignment.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO-d_6)

Label	Protons	Predicted Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Rationale & Notes
a	9H	~1.40	singlet (s)	-	Characteristic signal for the nine equivalent protons of the Boc group.[6]
b	2H	~2.90	doublet (d)	-	Methylene protons of the acetic acid side chain. They are adjacent to a quaternary center, so no H-H coupling. Will show long-range coupling to fluorine.
c	4H	~4.1-4.3	doublet of triplets (dt)	$J(H,F) \approx 20-25$ Hz, $J(H,H) \approx 8-10$ Hz	Protons on the azetidine ring. They are diastereotopic. They couple to each other and, crucially, to the fluorine atom (2JHF), resulting in a complex pattern. The

Label	Protons	Predicted Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Rationale & Notes
d 1H >12.0 broad singlet (br s) -					Carboxylic acid proton. Its chemical shift is concentration-dependent and it readily exchanges with D ₂ O.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Label	Carbon	Predicted Shift (δ , ppm)	Coupling (J, Hz)	Rationale & Notes
1	$\text{C}(\text{CH}_3)_3$	-28.0	-	Boc methyl carbons.
2	$-\text{CH}_2\text{-COOH}$	~ 40.0	$J(\text{C}, \text{F}) \approx 20\text{-}25$ Hz	Acetic acid methylene. Shifted downfield by the adjacent quaternary center and coupled to fluorine (^2JCF).
3	$-\text{CH}_2\text{-N}$	~ 55.0	$J(\text{C}, \text{F}) \approx 20\text{-}25$ Hz	Azetidine ring carbons. Coupled to fluorine (^2JCF).
4	C-F	~ 90.0	$J(\text{C}, \text{F}) \approx 200\text{-}250$ Hz	Quaternary carbon directly bonded to fluorine. Exhibits a very large one- bond C-F coupling constant, which is a definitive diagnostic feature.
5	$\text{C}(\text{CH}_3)_3$	~ 79.0	-	Quaternary carbon of the Boc group.
6	N-C=O	~ 155.0	-	Carbonyl carbon of the Boc carbamate.

| 7 | -COOH | ~171.0 | $J(C,F) \approx 3-5$ Hz | Carboxylic acid carbonyl. May show small long-range coupling to fluorine (3JCF). |

^{19}F NMR Spectroscopy: This is a simple but essential experiment. A proton-decoupled ^{19}F NMR spectrum should show a single signal (a singlet) around -160 to -180 ppm (relative to $CFCl_3$). The presence of this signal confirms the existence of a C-F bond in the molecule.

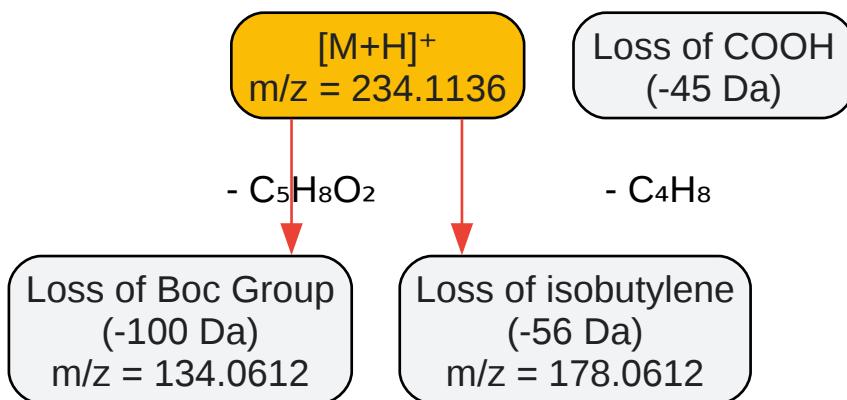
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Rationale for Experimental Design: Electrospray Ionization (ESI) is the method of choice for this molecule. It is a soft ionization technique suitable for polar, non-volatile compounds, and it can be run in both positive and negative ion modes.

Protocol: MS Sample Preparation and Analysis

- Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
- Dilute the stock solution to ~1-10 μ g/mL with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).
- Infuse the sample directly into the ESI source or analyze via a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[\[7\]](#)
- Acquire full scan spectra in both positive and negative ion modes.

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Caption: Predicted ESI+ fragmentation pathway for **1-Boc-3-fluoro-3-azetidineacetic acid**.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Mode	Adduct	Formula	Calculated m/z	Observed m/z	Key Fragments (m/z)
ESI (+)	[M+H] ⁺	C ₁₀ H ₁₇ FNO ₄ +	234.1136	Within 5 ppm	178.0612 ([M- C ₄ H ₈ +H] ⁺), 134.0612 ([M- Boc+H] ⁺)
ESI (+)	[M+Na] ⁺	C ₁₀ H ₁₆ FNNa O ₄ ⁺	256.0955	Within 5 ppm	-

| ESI (-) | [M-H]⁻ | C₁₀H₁₅FNO₄⁻ | 232.0990 | Within 5 ppm | 188.0452 ([M-CO₂-H]⁻) |

Trustworthiness Check: The observation of the exact mass within 5 ppm of the calculated value for the molecular ion provides unambiguous confirmation of the elemental composition. The characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) in positive mode is a hallmark of Boc-protected compounds and serves as a secondary validation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

Protocol: IR Sample Acquisition (ATR)

- Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
- Apply pressure to ensure good contact.
- Acquire the spectrum.

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3300-2500	Broad	O-H stretch	Carboxylic Acid
~2980	Medium	C-H stretch	Alkane (Boc, ring)
~1740	Strong	C=O stretch	Carboxylic Acid Carbonyl
~1690	Strong	C=O stretch	Carbamate (Boc) Carbonyl

| ~1160 | Strong | C-F stretch | Alkyl Fluoride |

Chromatographic Analysis: Purity and Chirality

Chromatography is essential for determining the purity of the sample and, critically, for separating its enantiomers.

Purity Assessment by UPLC-UV/MS

Ultra-Performance Liquid Chromatography (UPLC) coupled with UV and MS detectors provides a fast and accurate assessment of sample purity.

Protocol: Reversed-Phase UPLC Purity Analysis

- Column: C18 stationary phase (e.g., Waters Acquity BEH C18, 1.7 μ m, 2.1 x 50 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Detection: UV at 210 nm (for the amide bond) and/or MS (full scan).
- Sample Prep: Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.

Expected Outcome: A single major peak should be observed in the chromatogram, accounting for >95% of the total peak area for a high-purity sample. The mass spectrometer will confirm that this peak has the correct mass-to-charge ratio.

Chiral Separation

Since the molecule is chiral and intended for biological applications, resolving the enantiomers is paramount. One enantiomer may be active (the eutomer) while the other could be inactive or even toxic (the distomer).^[8] Chiral HPLC is the standard method for this analysis.

Protocol: Chiral HPLC Enantiomeric Purity Analysis

- Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of enantiomers.^[9] Immobilized phases (e.g., Chiralpak IA, IB, IC) are robust and compatible with a wider range of solvents.
- Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar.
- Mobile Phase: An isocratic mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Ethanol or Isopropanol). An acidic or basic modifier (e.g., 0.1% Trifluoroacetic Acid) is often required for acidic compounds.^[9] A typical starting point would be 80:20 Hexane:Ethanol + 0.1% TFA.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.

Expected Outcome: A racemic standard will show two well-resolved peaks of equal area. An enantiomerically pure or enriched sample will show one major peak and, potentially, a small peak for the other enantiomer. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

Conclusion: A Self-Validating Analytical Dossier

The structural analysis of **1-Boc-3-fluoro-3-azetidineacetic acid** is a process of accumulating corroborating evidence. The definitive assignment relies on the seamless integration of multiple analytical techniques. The high-resolution mass confirms the elemental formula, IR identifies the expected functional groups, and detailed 1D and 2D NMR experiments elucidate the precise atomic connectivity and bonding environment, with characteristic C-F couplings providing a definitive structural signature. Finally, chromatographic methods confirm the sample's chemical and, most importantly, enantiomeric purity. Following this comprehensive guide ensures a robust and trustworthy characterization, providing the solid analytical foundation required for advancing a compound in the drug development pipeline.

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